1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid is a complex organic compound belonging to the pyrrolo[2,3-b]pyridine family. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of fibroblast growth factor receptors, which are implicated in various cancers. The structure of this compound includes a pyrrolo[2,3-b]pyridine core substituted with tert-butyl and carboxylic acid functional groups.
The synthesis and characterization of 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid have been documented in various scientific literature and patents. Notable studies include those focusing on the biological evaluation of pyrrolo derivatives as potential therapeutic agents against cancer and other diseases .
This compound can be classified as:
The synthesis of 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid typically involves multi-step organic reactions. One common approach includes the following steps:
The synthesis may involve catalysts such as palladium or nickel for cross-coupling reactions and may require specific conditions such as temperature control and inert atmosphere to prevent side reactions.
1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid can undergo various chemical reactions typical of carboxylic acids and nitrogen-containing heterocycles:
The reactivity is influenced by the presence of electron-withdrawing groups (like carboxylic acids) that stabilize certain intermediates during these transformations.
The mechanism of action for 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid primarily involves its role as an inhibitor of fibroblast growth factor receptors. By binding to these receptors, the compound can block downstream signaling pathways that promote cell proliferation and survival in cancer cells.
In vitro studies have shown that derivatives of this compound exhibit IC50 values in the nanomolar range against various fibroblast growth factor receptors . This suggests a potent inhibitory effect that could be leveraged for therapeutic purposes.
1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid has significant potential in:
Research continues into optimizing its pharmacological properties for better therapeutic outcomes in oncology .
The architectural significance of 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid stems from its capacity to serve as a three-dimensional template for molecular diversity. The scaffold's tert-butyl group at N-1 imposes conformational constraints that reduce rotational flexibility, thereby enhancing binding specificity to biological targets. Simultaneously, the C-3 and C-5 carboxylic acid groups enable divergent derivatization through amidation, esterification, or metal coordination, permitting medicinal chemists to fine-tune polarity, solubility, and target engagement [3] [4]. The scaffold's thermal stability (melting point: 215–220°C) further supports its utility under varied synthetic conditions [4].
• Structural Features Enabling Molecular Interactions
The compound's bicyclic core exhibits a dipole moment gradient due to the electron-rich pyrrole and electron-deficient pyridine rings, facilitating π-stacking interactions with aromatic amino acid residues in enzyme binding pockets. Hydrogen-bonding capabilities are substantial: the carboxylic acids serve as both hydrogen bond donors (HBD = 2) and acceptors (HBA = 4), while the pyridine nitrogen acts as an additional acceptor [1] [4]. This is quantified by the XLogP3 value of ~2.5, reflecting optimal lipophilicity for cell penetration .
Table 1: Key Molecular Descriptors of 1-tert-Butyl-1H-Pyrrolo[2,3-b]Pyridine-3,5-Dicarboxylic Acid
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C13H14N2O4 | Balanced heteroatom content for bioactivity |
Molecular Weight | 262.26 g/mol | Compliance with Lipinski's rules |
Hydrogen Bond Donors | 2 | Target engagement via H-bonding |
Hydrogen Bond Acceptors | 4 | Solubility and protein interaction capability |
XLogP3 | ~2.5 | Optimal membrane permeability |
Topological Polar Surface Area | 100 Ų | Predictive of blood-brain barrier penetration |
• Synthetic Versatility and Derivatization Strategies
Synthesis typically employs a tert-butoxycarbonyl (Boc) protection strategy, where the pyrrole nitrogen is shielded prior to carboxylation at C-3 and C-5. A representative route involves:
The carboxylic acid groups serve as chemical handles for diversification. The C-5 acid demonstrates higher reactivity due to reduced steric hindrance, enabling selective mono-amidation. This regioselectivity is exploited to generate libraries of bis-heterocyclic amides for structure-activity relationship (SAR) studies [4] [7].
Table 2: Common Synthetic Transformations of the Dicarboxylic Acid Scaffold
Reaction Type | Conditions | Application |
---|---|---|
Amidation | EDC/HOBt, amines (RT, 12h) | Prodrug development or targeted inhibitors |
Esterification | SOCl2/ROH, reflux | Lipophilicity modulation |
Metal Coordination | Pd(OAc)2, 80°C | Catalytic applications or metalloenzyme inhibition |
Decarboxylation | Cu(OAc)2/quinoline, 200°C | Simplified analog generation |
The pyrrolo[2,3-b]pyridine (7-azaindole) nucleus gained prominence in oncology following seminal work on kinase inhibition in the early 2000s. The discovery that 3,5-disubstituted derivatives could compete with ATP in the catalytic cleft of tyrosine kinases initiated focused exploration of this chemotype. The introduction of the tert-butyl group marked a strategic advancement by addressing pharmacokinetic limitations of early analogs—specifically, by mitigating oxidative metabolism at the N-1 position while maintaining steric occlusion of off-target interactions [4] [8].
• Evolution of FGFR-Targeted Anticancer Agents
Fibroblast Growth Factor Receptors (FGFRs) emerged as a primary therapeutic target for this scaffold due to the complementary topology between the dicarboxylic acid motif and the ATP-binding pocket's hinge region. Key milestones include:
The cocrystal structure of 4h with FGFR1 revealed critical interactions: the C-5 carboxylate forms hydrogen bonds with Ala564 and Glu562, while the tert-butyl group induces conformational changes in the P-loop, enhancing binding affinity. This molecular precision reduced inhibitory concentrations against 4T1 breast cancer cells to sub-micromolar levels (IC50: 0.8–25 μM) [4] [8].
Table 3: Oncology-Targeted Derivatives of the Scaffold and Their Biological Profiles
Compound | Modifications | FGFR1 IC50 (nM) | Anti-Proliferative Activity |
---|---|---|---|
Base scaffold | None | >10,000 | Weak (IC50 >100 μM) |
4h (Optimized lead) | C-3 amide, C-5 acid retained | 7 | 4T1 cells: IC50 = 0.8 μM |
Analog 4d | C-3 ester, C-5 amide | 89 | IC50 = 12 μM |
Analog 4f | Di-acid retained | 510 | IC50 = 25 μM |
• Case Studies in Lead Optimization and Efficacy
The 1-tert-butyl scaffold's impact extends beyond FGFR inhibition. In breast cancer models, its derivatives disrupt metastasis through dual mechanisms:
Notably, the dicarboxylic acid functionality enables prodrug strategies. Esterification of both acids enhances oral bioavailability, while selective hepatic hydrolysis reactivates the drug moiety. This approach increased the in vivo half-life of lead compounds by 3-fold in murine models [4].
Table 4: Evolution of Key Pyrrolo[2,3-b]Pyridine Derivatives in Oncology
Compound Name | CAS Number | Molecular Formula | Key Therapeutic Application |
---|---|---|---|
1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid | 2193059-30-0 | C13H14N2O4 | FGFR inhibitor scaffold |
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | 920966-03-6 | C8H5ClN2O2 | Kinase inhibitor intermediate |
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 1171920-15-2 | C9H5F3N2O2 | Antiviral/anticancer candidate |
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | 808137-94-2 | C9H8N2O2 | Fluorescent probe development |
The trajectory of 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid exemplifies rational scaffold design in oncology—from serendipitous discovery to target-driven optimization. Its continued exploration in PROTACs (Proteolysis-Targeting Chimeras) and bifunctional inhibitors underscores its enduring chemical relevance [4] [8].
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0